5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride
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Overview
Description
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C7H6N4O2.ClH . It has a molecular weight of 214.61 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which are non-naturally occurring small molecules that have aroused the interest of researchers .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester . Another method involves the use of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H2,(H,12,13)(H,8,9,10);1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .It is stored at room temperature . The compound’s InChI code is InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H2,(H,12,13)(H,8,9,10);1H .
Scientific Research Applications
Efficient Synthesis Methods
A study presents efficient and regioselective one-step synthesis methods for 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. These methods are highlighted for their high yield and regioselectivity, useful in preparing biologically active compounds (Serena Massari et al., 2017).
Antitumor and Antimicrobial Activities
Research on substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety indicates inhibitory effects on a wide range of cancer cell lines, demonstrating the compound's antitumor potential (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2009). Another study focused on 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, assessing their anticonvulsant activities and finding certain compounds to be more effective than well-known anticonvulsant drugs (Shiben Wang et al., 2015).
Antibacterial Activity
A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and shown to exhibit antibacterial activity against Gram-positive and Gram-negative microbial strains, indicating its potential in developing new antibacterial agents (S. Lahmidi et al., 2019).
Synthetic Utility and Versatility
The synthetic utility of heteroaromatic azido compounds for preparing various triazolo[1,5-a]pyrimidines is highlighted, showcasing their role as intermediates in the synthesis of potentially active compounds (C. Westerlund, 1980). Another study emphasizes the versatility of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidines as intermediates in organic synthesis, demonstrating their rearrangement and the potential for creating diverse molecular structures (Y. Makisumi, H. Kanō, 1963).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The potential of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . Future research could focus on exploring the biological properties of these compounds in more detail, as well as developing new synthesis methods.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antiproliferative activities against various cancer cells .
Mode of Action
It has been suggested that similar compounds may inhibit the growth and colony formation of certain cells . This could potentially be achieved through interactions with specific cellular targets, leading to changes in cell function and viability.
Pharmacokinetics
The compound’s molecular weight (1501380 ) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed throughout the body.
Result of Action
It has been suggested that similar compounds may induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in certain cells .
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXRKLSRUPVOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173996-28-4 |
Source
|
Record name | 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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